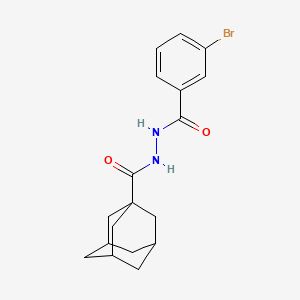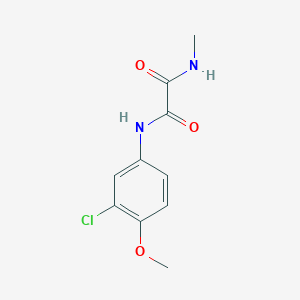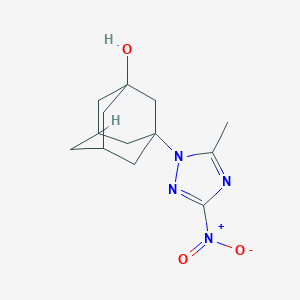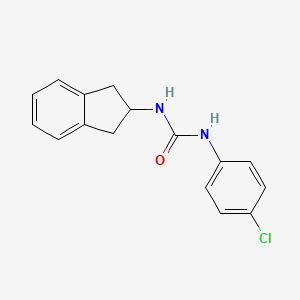![molecular formula C22H15NO6 B5093474 1,3-Benzodioxol-5-ylmethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate](/img/structure/B5093474.png)
1,3-Benzodioxol-5-ylmethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxol-5-ylmethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzodioxole moiety and an isoquinoline derivative, making it an interesting subject for research in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-ylmethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate typically involves multiple steps, including the formation of the benzodioxole and isoquinoline intermediates. One common method involves the use of palladium-catalyzed amination reactions, where various fused heteroaryl amines are coupled with 3-bromoindoles using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl as ligands . The reaction conditions often include the use of cesium carbonate as a base and N-bromosuccinimide for bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxol-5-ylmethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride and alkyl halides in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Aplicaciones Científicas De Investigación
1,3-Benzodioxol-5-ylmethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxol-5-ylmethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been studied for its antiproliferative activity against cancer cells, where it may inhibit key signaling pathways involved in cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxol-5-ylmethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetamide: A structurally similar compound with potential biological activities.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another related compound with different functional groups and applications.
Uniqueness
1,3-Benzodioxol-5-ylmethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate is unique due to its specific combination of benzodioxole and isoquinoline moieties, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO6/c24-19(27-11-13-7-8-17-18(9-13)29-12-28-17)10-23-21(25)15-5-1-3-14-4-2-6-16(20(14)15)22(23)26/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGKSKWCJMLOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-(anilinocarbonyl)-3-methyl-5-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5093436.png)
![4-(benzyloxy)-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5093444.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(4-ethylbenzyl)-N-methylpropanamide](/img/structure/B5093457.png)
![6-chloro-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5093462.png)

![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5093472.png)

![(3aS,6aR)-5-(2-methylquinolin-4-yl)-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5093487.png)


